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Introduction

Colchicine is a naturally occurring alkaloid extracted from the autumn crocus (Colchicum
autumnale) and is widely used for the treatment of gout and Familial Mediterranean Fever
(FMF).[1][2] It functions by inhibiting microtubule polymerization, which in turn down-regulates
multiple inflammatory pathways.[2][3][4] Colchicine exhibits axial chirality due to restricted
rotation, a phenomenon known as atropisomerism, resulting in two enantiomers: (S)-colchicine
and (R)-colchicine. The naturally occurring and pharmacologically active form is the (S)-
enantiomer.[5][6] The (R)-enantiomer is reported to be significantly less cytotoxic.[5]

Standard bioanalytical methods for colchicine in biological matrices typically do not involve
chiral separation and thus measure the total concentration, which is predominantly the active
(S)-enantiomer. This application note details a robust and sensitive LC-MS/MS method for the
guantification of total colchicine in biological samples such as plasma, whole blood, and urine.
A discussion on chiral separation techniques is also included for applications requiring specific
guantification of the (R)-enantiomer.

Principle of the Method

This method employs liquid chromatography coupled with tandem mass spectrometry (LC-
MS/MS) for the sensitive and selective quantification of colchicine. Biological samples are
prepared using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b135131?utm_src=pdf-interest
https://www.ncbi.nlm.nih.gov/books/NBK431102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4656054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4656054/
https://pubmed.ncbi.nlm.nih.gov/29359661/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-colchicine
https://www.benchchem.com/product/b135131?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967358/
https://www.researchgate.net/publication/257320199_Colchicine_and_its_various_physicochemical_and_biological_aspects
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967358/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

analyte and remove interferences. The extracted samples are then subjected to reverse-phase
liquid chromatography for separation, followed by detection using a triple quadrupole mass
spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is
achieved by comparing the peak area ratio of colchicine to an internal standard (IS), typically a
deuterated analog like colchicine-d6, against a calibration curve.

Materials and Reagents
e Analytes and Standards: Colchicine, (R)-colchicine, and Colchicine-d6 (Internal Standard)

e Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, n-Hexane, Isopropanol
(all HPLC or LC-MS grade)

o Buffers and Additives: Formic acid, Ammonium acetate, Ammonium formate, Saturated borax
solution

o Extraction Supplies: SPE cartridges (e.g., Strata-X), appropriate glassware
 Biological Matrices: Human plasma, whole blood, or urine (blank)

Experimental Protocols
Sample Preparation

Liquid-Liquid Extraction (LLE)

To 200 pL of the biological sample (plasma, whole blood, or urine), add 25 uL of the internal
standard working solution (e.g., 50 ng/mL of Colchicine-d6).

e Add 200 pL of saturated borax solution and vortex for 30 seconds.[7]

e Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of n-
hexane:dichloromethane:isopropanol).[7][8]

» Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

o Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.
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o Reconstitute the residue in 100 pL of the mobile phase and inject into the LC-MS/MS
system.[8]

Solid-Phase Extraction (SPE)

e To 200 pL of plasma, add 25 pL of the internal standard working solution (e.g., 50 ng/mL of
Colchicine-d6).[1]

e Add 250 pL of water and vortex.[1]

o Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

o Load the sample mixture onto the conditioned cartridge.

e Wash the cartridge with 1 mL of water.[1]

o Elute the analyte with 0.5 mL of the mobile phase or an appropriate elution solvent.[1]

e Inject the eluate into the LC-MS/MS system.[1]

LC-MS/MS Conditions
Liquid Chromatography
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Parameter

Typical Value

Column

C18 reverse-phase column (e.g., 100 x 3 mm, 4
Hm)[8]

Mobile Phase A

0.1% Formic acid in water or 10 mM Ammonium
Acetate[5]

Mobile Phase B

Acetonitrile or Methanol[1][5]

Flow Rate

0.4 - 1.0 mL/min[9][10]

Injection Volume

5 - 40 pL[6][8]

Column Temperature

40 - 50 °C[9]

Gradient

Isocratic or gradient elution may be used to

optimize separation[1][5][7]

Mass Spectrometry

Parameter

Typical Value

lonization Mode

Electrospray lonization (ESI), Positive[8]

MRM Transitions

Colchicine: 400.2 -> 358.2, 400.27 -> 310.28[7]
[11]

Colchicine-d6 (IS): 406.3 -> 362.2, 406.16 ->

313.18[1][7]

lon Source Temp.

150 °C[11]

Desolvation Temp.

500 - 600 °C[9][11]

Capillary Voltage

1.0 kV[11]

Quantitative Data Summary

The following tables summarize the performance characteristics of various published LC-

MS/MS methods for colchicine quantification.
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Table 1: Linearity and Sensitivity

Linearity Range

Biological Matrix LLOQ (ng/mL) Reference
(ng/mL)

Rat Plasma 0.25-50 0.5 [8]

Human Plasma 0.50-50 0.50 [12]

Human Whole Blood 0.5-200 0.5 [7]

Human Urine 2 -2000 2 [7]

Human Plasma 0.075 - 10.091 0.075 [5]

Human Plasma 0.04-10.0 0.04 [1]

Human Plasma 0.05 - 100 0.05 [11]

Table 2: Precision and Accuracy

Biological Intra?d-ay Inter?d'ay
e Precision Precision Accuracy (%) Reference
(%CV) (%CV)

Rat Plasma <15% <15% Not Specified [8]

Human Plasma < 14% < 14% 97 - 105.8% [12]

Rat Plasma 1.03 - 4.88% 0.58 - 13.0% Not Specified [6]

Human Plasma <11.9% <7.8% 101.4 - 105.2% [11]
Table 3: Recovery

Biological Matrix Extraction Method Recovery (%) Reference

Rat Specimens LLE > 96.8% [8]

Human Whole Blood LLE > 63.94% [7]

Human Plasma SPE 95.9 - 98.5% [1]
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Chiral Separation of (R)- and (S)-Colchicine

For research applications requiring the specific quantification of (R)-colchicine, a chiral
separation method is necessary. While standard C18 columns do not separate enantiomers,
specialized chiral stationary phases (CSPs) can be employed.

e Nano-LC with Amylose-based CSP: A nano-LC method using a capillary column packed with
an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase has been shown to
separate (R)- and (S)-colchicine in under 9 minutes with a resolution of 2.3.[13][14]

o Capillary Electrophoresis (CE): CE with chiral selectors such as Succinyl-y-CD and Sulfated-
y-CD has also been successfully used for the enantiomeric separation of colchicine.[12]

When developing a chiral LC-MS/MS method, the chromatographic conditions, particularly the
mobile phase, must be optimized for both enantiomeric separation on the chiral column and
compatibility with mass spectrometric detection.

Visualizations
Experimental Workflow
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Caption: General workflow for the quantification of colchicine in biological samples.

Colchicine's Mechanism of Action
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Caption: Simplified signaling pathway of colchicine's anti-inflammatory action.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust approach for the
guantification of total colchicine in various biological samples. The use of a stable isotope-
labeled internal standard ensures high accuracy and precision. While this achiral method is
suitable for most pharmacokinetic and clinical research studies, specific applications requiring
the differentiation of (R)- and (S)-colchicine enantiomers necessitate the use of specialized
chiral chromatography techniques. The provided protocols and performance data can serve as
a valuable resource for researchers and scientists in drug development and clinical monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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